

An In-Depth Technical Guide to the Chemical Structure of 8-Deacetylyunaconitine

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Compound of Interest

Compound Name: 8-Deacetylyunaconitine

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Abstract

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of *Aconitum vilmorinianum*. As a member of the aconitine family of natural products, it possesses a complex and highly oxygenated norditerpenoid core structure. These compounds are known for their significant biological activities, including cardiotoxicity and neurotoxicity, which are primarily attributed to their modulation of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the chemical structure of **8-deacetylyunaconitine**, including its physicochemical properties, detailed spectroscopic data, a plausible experimental protocol for its isolation, and an analysis of its likely mechanism of action through signaling pathways. This information is intended to support further research and drug development efforts centered on this class of molecules.

Chemical Structure and Physicochemical Properties

8-Deacetylyunaconitine is characterized by a complex hexacyclic ring system, typical of aconitine-type diterpenoid alkaloids. The core structure features a modified atisane skeleton. The deacetylation at the C8 position, as indicated by its name, distinguishes it from its parent compound, yunaconitine.

The chemical structure of **8-deacetylyunaconitine** is presented below:

Table 1: Physicochemical Properties of **8-Deacetylyunaconitine**

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₇ NO ₁₀	[1]
Molecular Weight	617.73 g/mol	[1]
CAS Number	93460-55-0	[2]
Appearance	White powder	N/A
Solubility	Soluble in DMSO	[1]

Spectroscopic Data

The structural elucidation of **8-deacetylyunaconitine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, published dataset specifically for **8-deacetylyunaconitine** is not readily available in the searched literature, the following tables represent the expected ranges and types of signals based on the known structure and data from closely related aconitine alkaloids.

Table 2: Predicted ^1H NMR Spectroscopic Data for **8-Deacetylyunaconitine** (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.9 - 8.1	m	-
H-1	3.0 - 3.5	m	-
H-17	4.8 - 5.0	s	-
OCH_3 groups	3.2 - 3.9	s	-
$\text{N-CH}_2\text{-CH}_3$	1.0 - 1.2	t	~ 7.0
$\text{N-CH}_2\text{-CH}_3$	2.4 - 2.8	q	~ 7.0
OH groups	Variable	br s	-

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **8-Deacetylyunaconitine** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	165 - 175
Aromatic Carbons	110 - 165
C-8	70 - 80
C-17	90 - 100
OCH_3 groups	50 - 60
$\text{N-CH}_2\text{-CH}_3$	45 - 55
$\text{N-CH}_2\text{-CH}_3$	10 - 15

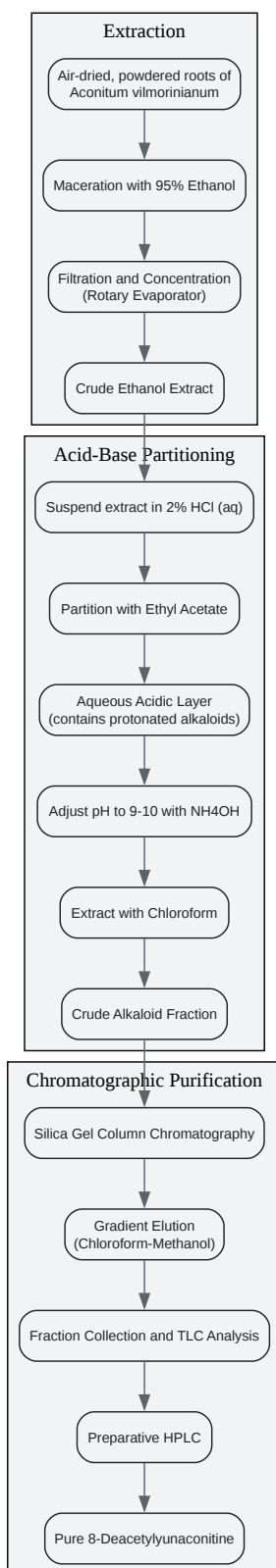
Table 4: Predicted Mass Spectrometry Data for **8-Deacetylyunaconitine**

Ion	m/z	Description
[M+H] ⁺	618.3273	Protonated molecular ion
[M+Na] ⁺	640.3092	Sodium adduct
Fragmentation Ions	Various	Loss of methoxy, ethoxy, and benzoyl groups

Experimental Protocols

Isolation of 8-Deacetylyunaconitine from Aconitum vilmorinianum

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids from Aconitum species, adapted for the specific target, **8-deacetylyunaconitine**. This protocol is based on common phytochemical extraction and purification techniques.



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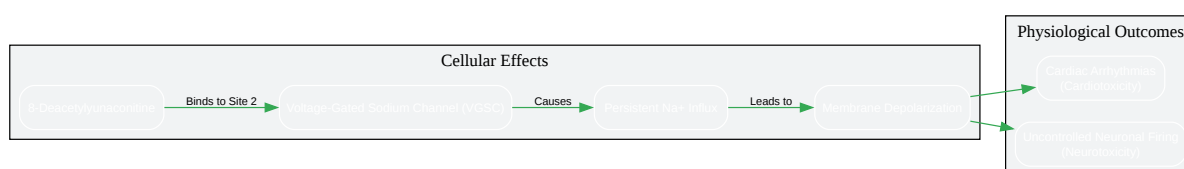
Figure 1: Experimental workflow for the isolation of **8-deacetylyunaconitine**.

- **Extraction:** Air-dried and powdered roots of *Aconitum vilmorinianum* are macerated with 95% ethanol at room temperature. The mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
- **Acid-Base Partitioning:** The crude extract is suspended in a 2% aqueous hydrochloric acid solution and partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with ammonium hydroxide. This solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.
- **Chromatographic Purification:** The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **8-deacetylyunaconitine**.

Signaling Pathways and Mechanism of Action

Aconitine-type alkaloids are well-documented as potent modulators of voltage-gated sodium channels (VGSCs). While direct experimental evidence for **8-deacetylyunaconitine** is limited, its structural similarity to other aconitine alkaloids strongly suggests a similar mechanism of action. These compounds typically bind to site 2 of the α -subunit of VGSCs, leading to a persistent activation of the channel.

This persistent sodium influx disrupts normal cellular membrane potential, leading to uncontrolled depolarization. In excitable tissues such as the myocardium and neurons, this effect is responsible for the observed cardiotoxicity and neurotoxicity.



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References

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Phone: (601) 213-4426

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